![molecular formula C9H15N3O B2934877 4-[(1-Methylpyrazol-3-yl)methyl]morpholine CAS No. 1852879-42-5](/img/structure/B2934877.png)
4-[(1-Methylpyrazol-3-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diode (OLED) Development
Pyrazole derivatives, such as “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine”, have been utilized in the development of OLEDs. The combination of a Pt(II) core with organic ligands, including pyrazole derivatives, can lead to the formation of complexes with intriguing properties, particularly in cyclometalated Pt(II) complexes, which are efficient organic light-emitting structures . These complexes’ photophysical and photochemical properties are strongly dependent on the coordinating ligands, making pyrazole derivatives valuable for fine-tuning the electronic and photophysical parameters of Pt(II) complexes.
Antioxidant and Anticancer Activities
Pyrazoles have attracted attention due to their diverse biological activities. Some derivatives have been shown to be cytotoxic to several human cell lines. Compounds like “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” have been evaluated for their antioxidant and anticancer activities. For instance, certain pyrazole derivatives have been synthesized and tested in vitro on colorectal carcinoma cells to determine their cytotoxic properties, with some showing promising results .
Cytotoxicity Studies
Derivatives of pyrazole compounds have been designed and synthesized for cytotoxicity studies. Some analogues have exhibited greater capability compared to standard reference drugs, while others have shown promising activity. This indicates the potential of “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” in the development of new therapeutic agents .
Anti-Tubercular Agents
The design and synthesis of novel heterocyclic compounds, including pyrazole derivatives, have been targeted for anti-tubercular activity. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, compounds like “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” have been identified as promising anti-tubercular agents .
Antifungal Activity
Pyrazole derivatives have also been explored for their antifungal activity. The electrostatic interactions of these compounds with fungal cells play a crucial role in their antifungal efficacy. Studies have shown that certain structural features of pyrazole derivatives are beneficial for antifungal activity .
Photovoltaic Devices
Platinum-group metal complexes, including those with pyrazole derivatives, are important phosphor materials for modern photovoltaic devices. The electronic configuration of these complexes can be significantly altered by the type of coordinating ligands, such as pyrazole derivatives, enhancing their photophysical properties and making them suitable for use in photovoltaic applications .
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOSLNPAYUARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
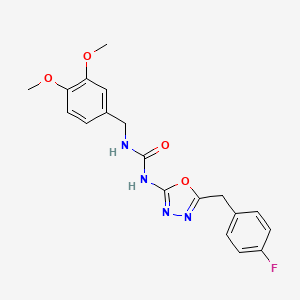
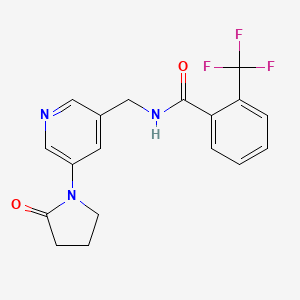
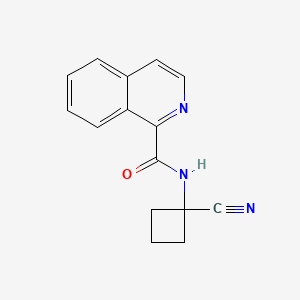
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
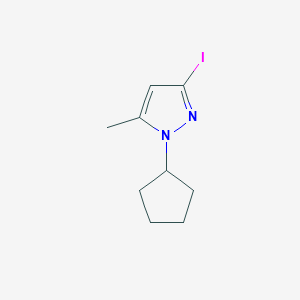
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)
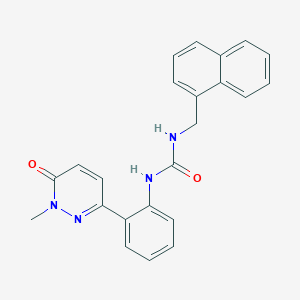
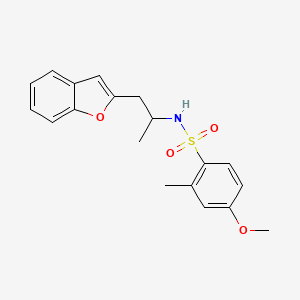
![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)
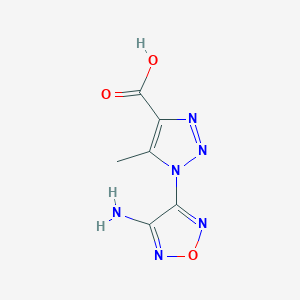
![(Z)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2934815.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)